molecular formula C9H8BrF3N2 B15114054 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine

3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine

Cat. No.: B15114054
M. Wt: 281.07 g/mol
InChI Key: WNPUPLQKNNKMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a chemical compound with the molecular formula C9H8BrF3N2. It is a pyridine derivative that features a bromine atom at the 3-position and a trifluoromethyl-substituted azetidine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

    2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the azetidine ring.

    3-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.

    3-Bromo-2-(trifluoromethyl)azetidine: Similar structure but without the pyridine ring

Uniqueness: 3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is unique due to the presence of both the trifluoromethyl-substituted azetidine ring and the brominated pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrF3N2

Molecular Weight

281.07 g/mol

IUPAC Name

3-bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine

InChI

InChI=1S/C9H8BrF3N2/c10-7-2-1-3-14-8(7)15-4-6(5-15)9(11,12)13/h1-3,6H,4-5H2

InChI Key

WNPUPLQKNNKMRB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)Br)C(F)(F)F

Origin of Product

United States

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